FGF22-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

113143-13-8 |

|---|---|

Molecular Formula |

C14H11N3OS |

Molecular Weight |

269.32 g/mol |

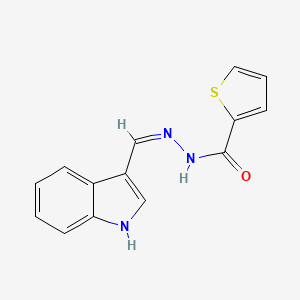

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18)/b16-9+ |

InChI Key |

FMKAYIUNMIHSEK-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N\NC(=O)C3=CC=CS3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3 |

solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

FGF22-IN-1: A Hypothetical Mechanism of Action on CD4+ T Cells

Disclaimer: As of late 2025, "FGF22-IN-1" is not a publicly documented entity in scientific literature. This technical guide, therefore, presents a hypothetical mechanism of action based on the established biological roles of Fibroblast Growth Factor 22 (FGF22) and the common functionalities of small molecule inhibitors. The experimental data and protocols are illustrative, designed to model the research that would be necessary to validate the proposed mechanism.

Introduction

Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily of secreted signaling proteins.[1][2][3] Members of the FGF family are known to be involved in a wide array of biological processes, including cell proliferation, differentiation, survival, and migration.[2][4] FGF22, in particular, has been noted for its roles in neural development, hair follicle formation, and has been implicated in certain cancers. While the direct action of FGF22 on CD4+ T lymphocytes is not well-documented, related FGF family members have been shown to influence T cell activity, suggesting a potential for FGF22 to play a role in the adaptive immune response.

This document outlines the theoretical mechanism of action for this compound, a hypothetical small molecule inhibitor of FGF22, on CD4+ T cells. It details the presumed signaling pathways affected, presents illustrative quantitative data in a structured format, provides detailed experimental protocols for validation, and includes visualizations of the core concepts.

The FGF22 Signaling Pathway

FGFs exert their effects by binding to and activating FGF receptors (FGFRs), which are transmembrane tyrosine kinases. The binding of an FGF ligand to its receptor is facilitated by heparan sulfate proteoglycans (HSPGs) acting as co-receptors. This interaction induces receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating downstream signaling cascades.

FGF22 is known to bind to FGFR2b. Upon activation, FGFRs can trigger several key signaling pathways, including:

-

RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K-AKT Pathway: This cascade is central to cell survival, growth, and metabolism.

-

PLCγ Pathway: Activation of Phospholipase C gamma leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation.

-

STAT Pathway: Signal Transducer and Activator of Transcription proteins can also be activated by FGFRs, directly linking to the regulation of gene expression.

Hypothetical Mechanism of Action of this compound

This compound is conceptualized as a competitive antagonist of FGF22. It is designed to bind to FGF22, preventing its association with FGFR2b and the requisite HSPG co-receptors. This inhibition would effectively block the initiation of all downstream signaling events triggered by FGF22.

Visualizing the Proposed Inhibition

Caption: Proposed mechanism of this compound action.

Presumed Effects on CD4+ T Cell Function

Given that the core signaling pathways downstream of FGFRs (MAPK and PI3K/AKT) are fundamental to T cell activation, proliferation, and differentiation, inhibition of FGF22 signaling by this compound could have significant immunomodulatory effects.

Quantitative Data Summary (Illustrative)

The following tables summarize the expected outcomes from in vitro assays on purified human CD4+ T cells treated with this compound.

Table 1: Effect of this compound on CD4+ T Cell Proliferation

| Treatment Group | Concentration (nM) | Proliferation Index (vs. Vehicle) |

| Vehicle Control | 0 | 1.00 |

| FGF22 | 10 | 1.85 |

| FGF22 + this compound | 10 + 10 | 1.42 |

| FGF22 + this compound | 10 + 100 | 1.15 |

| FGF22 + this compound | 10 + 1000 | 0.98 |

Table 2: Cytokine Production by Activated CD4+ T Cells (ELISA)

| Treatment Group | This compound (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) |

| Activated Control | 0 | 2500 | 1800 |

| Activated + this compound | 100 | 1850 | 1300 |

| Activated + this compound | 1000 | 980 | 750 |

Table 3: Phosphorylation of Downstream Signaling Molecules (Western Blot Densitometry)

| Treatment Group | This compound (nM) | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |

| FGF22 Stimulated | 0 | 5.2 | 4.8 |

| FGF22 Stimulated | 100 | 2.1 | 2.3 |

| FGF22 Stimulated | 1000 | 1.1 | 1.2 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to validate the proposed mechanism of action.

CD4+ T Cell Proliferation Assay

-

Cell Isolation: Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Labeling: Label the isolated CD4+ T cells with a proliferation tracking dye (e.g., CellTrace™ Violet) according to the manufacturer's protocol.

-

Activation: Plate the labeled cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.

-

Treatment: Add recombinant human FGF22 with or without varying concentrations of this compound to the appropriate wells. Include a vehicle control.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye to determine the proliferation index.

Cytokine Secretion Analysis

-

Experimental Setup: Isolate and activate CD4+ T cells as described above. Treat with this compound at desired concentrations.

-

Supernatant Collection: After 48 hours of culture, centrifuge the plates and collect the cell culture supernatant.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for key T cell cytokines (e.g., IL-2, IFN-γ) on the collected supernatants, following the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each cytokine based on a standard curve.

Western Blot for Signaling Pathway Analysis

-

Cell Stimulation: Starve isolated CD4+ T cells in low-serum media for 4-6 hours. Stimulate with a high concentration of FGF22 for a short duration (e.g., 15 minutes) in the presence or absence of this compound pre-treatment.

-

Lysis: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

-

Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities using densitometry software.

Visualizing the Experimental Workflow

Caption: General workflow for in vitro validation.

Conclusion

The hypothetical inhibitor, this compound, is proposed to act by directly binding to FGF22, thereby preventing its interaction with FGFR2b on the surface of CD4+ T cells. This action would lead to the attenuation of downstream signaling through the MAPK and PI3K/AKT pathways. The anticipated consequences of this inhibition would be a reduction in T cell proliferation and cytokine secretion. The experimental protocols outlined in this document provide a clear roadmap for the validation of this proposed mechanism of action. Further research would be necessary to confirm the expression of functional FGF22 receptors on CD4+ T cell subsets and to elucidate the precise role of the FGF22 axis in immune regulation.

References

- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of fibroblast growth factors in elicitation of cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGF Family: From Drug Development to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of FGF22

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily, which also includes FGF7 (KGF), FGF10, and FGF3.[1][2] Like other FGFs, FGF22 plays a crucial role in a variety of biological processes, including cell growth, differentiation, and tissue repair.[3][4] It is a secreted signaling molecule that exerts its effects by binding to and activating specific fibroblast growth factor receptors (FGFRs) on the cell surface.[5] This technical guide provides a comprehensive overview of the known functions of FGF22, with a focus on its signaling pathways, roles in various physiological and pathological processes, and the experimental methodologies used to elucidate these functions.

FGF22 Signaling Pathways

FGF22, like other paracrine FGFs, requires heparan sulfate as a cofactor to bind to and activate its receptors, primarily isoforms of FGFR1 and FGFR2. The binding of FGF22 to its receptor induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates several downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways.

The activation of the RAS-MAPK pathway is mediated by the recruitment of adaptor proteins such as FRS2, GRB2, and SOS to the phosphorylated receptor. This cascade ultimately leads to the activation of ERK, which translocates to the nucleus to regulate gene expression involved in cell proliferation and differentiation.

The PI3K-AKT pathway is also initiated by the recruitment of adaptor proteins to the activated FGFR. This pathway is critical for cell survival and growth.

Below is a diagram illustrating the FGF22 signaling cascade.

Core Functions and Biological Roles

FGF22 has been implicated in a diverse range of physiological and pathological processes.

Nervous System Development and Function

A primary and well-studied function of FGF22 is its role as a presynaptic organizer in the central nervous system. It is secreted by postsynaptic neurons, particularly in the hippocampus and cerebellum, and acts on presynaptic nerve terminals to promote the differentiation of excitatory synapses. Mice lacking FGF22 exhibit a decrease in excitatory synapse formation.

Recent studies have also linked FGF22 to affective behaviors. FGF22 null mice show altered depression-like behaviors, suggesting a role for this growth factor in mood regulation. The proposed mechanism involves the modulation of pro-inflammatory cytokines like interleukin-1β (IL-1β) in the hippocampus.

Hair Follicle Development

The initial discovery of the mouse homolog of FGF22 revealed its preferential expression in the inner root sheath of the hair follicle, suggesting a role in hair development.

Tissue Repair and Wound Healing

Like other FGFs, FGF22 is involved in tissue repair and regeneration. Its expression is upregulated during the later stages of wound healing. While not essential for normal skin repair, it appears to contribute to epithelial repair processes.

Glucose Homeostasis and Metabolism

FGF22 plays a role in the fasting response, glucose homeostasis, and lipid metabolism.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically for a molecule designated "FGF22-IN-1". The research to date has focused on the biological functions of the FGF22 protein itself. Quantitative data for FGF22 primarily relates to its expression levels in different tissues and its binding affinities to various FGF receptors.

| Parameter | Value | Context | Reference |

| FGF22 Receptor Binding | Binds to FGFR1b, FGFR2b | Receptor specificity of the FGF family | |

| FGF22 mRNA expression | Lower in Stage IV vs. Stage III Corpus Luteum | Study on bovine corpus luteum development |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to study the function of FGF22.

In Situ Hybridization for FGF22 mRNA Localization

This technique is used to visualize the location of FGF22 mRNA expression within tissues.

Protocol:

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and dissect the tissue of interest (e.g., brain, skin). Post-fix the tissue in 4% PFA overnight at 4°C. Cryoprotect the tissue in a sucrose gradient (15% then 30%) and embed in OCT compound. Section the tissue at 14-20 µm using a cryostat.

-

Probe Preparation: Synthesize digoxigenin (DIG)-labeled antisense and sense RNA probes for FGF22 using an in vitro transcription kit.

-

Hybridization:

-

Treat sections with proteinase K.

-

Post-fix with 4% PFA.

-

Acetylate with acetic anhydride in triethanolamine.

-

Prehybridize in hybridization buffer.

-

Hybridize with the DIG-labeled probe overnight at 65°C.

-

-

Washing and Detection:

-

Perform stringent washes in SSC buffers at 65°C.

-

Block with blocking solution (e.g., Roche blocking reagent).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash in TBST.

-

Develop the color reaction using NBT/BCIP substrate.

-

-

Imaging: Mount the slides and image using a bright-field microscope.

Primary Hippocampal Neuron Culture and FGF22 Treatment

This in vitro model is used to study the effects of FGF22 on neuronal cells.

Protocol:

-

Culture Preparation: Dissect hippocampi from embryonic day 18 (E18) rat or mouse pups. Dissociate the tissue using trypsin and trituration.

-

Cell Plating: Plate the dissociated neurons onto poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.

-

FGF22 Treatment: After 3-5 days in vitro (DIV), treat the neurons with recombinant FGF22 at desired concentrations (e.g., 100-200 µg/L).

-

Analysis: After the desired treatment duration, cells can be harvested for various analyses:

-

Immunocytochemistry: Fix cells with 4% PFA, permeabilize with Triton X-100, and stain with antibodies against markers of interest (e.g., synaptic proteins, apoptotic markers).

-

Western Blotting: Lyse cells and analyze protein expression levels of signaling molecules (e.g., phosphorylated ERK, AKT) or downstream targets.

-

ELISA: Measure the concentration of secreted factors (e.g., IL-1β) in the culture medium.

-

Chronic Unpredictable Mild Stress (CUMS) Animal Model

This in vivo model is used to induce depression-like behaviors in rodents to study the antidepressant effects of FGF22.

Protocol:

-

Model Induction: Subject rodents to a series of unpredictable, mild stressors daily for several weeks. Stressors can include cage tilt, wet bedding, light/dark cycle reversal, and restraint stress.

-

FGF22 Administration: Administer FGF22, for example, via injection of a lentiviral vector expressing FGF22 (LV-FGF22) into the hippocampus.

-

Behavioral Testing: Perform a battery of behavioral tests to assess depression-like and anxiety-like behaviors, such as:

-

Forced Swim Test: Measures behavioral despair.

-

Sucrose Preference Test: Measures anhedonia.

-

Open Field Test: Measures general locomotor activity and anxiety.

-

-

Molecular Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus) for molecular analysis, such as Western blotting or ELISA to measure levels of FGF22, IL-1β, and other relevant proteins.

Conclusion

FGF22 is a pleiotropic growth factor with significant roles in neurodevelopment, mood regulation, hair follicle development, and tissue repair. Its ability to activate canonical FGF signaling pathways underlies its diverse functions. Further research into the specific mechanisms of FGF22 action in different tissues and disease states will be crucial for exploring its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted biology of FGF22.

References

An In-depth Technical Guide to the Discovery and Synthesis of FGF22-IN-1 and an Overview of Fibroblast Growth Factor 22 (FGF22) Inhibition Strategies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound commonly referred to as "FGF22-IN-1" is, in fact, a misnomer within scientific literature and commercial catalogs. This molecule is a potent inhibitor of the T-cell co-receptor CD4, specifically targeting its D1 domain. This guide will first elucidate the discovery, synthesis, and mechanism of action of this compound, correctly identified as N'-[(E)-1H-indol-3-ylmethylidene]-2-thiophenecarbohydrazide. Subsequently, this guide will provide a comprehensive overview of genuine strategies for the inhibition of Fibroblast Growth Factor 22 (FGF22) signaling, a distinct and important area of research.

Part 1: The True Identity of "this compound": A CD4 D1 Inhibitor

The compound erroneously labeled "this compound" is a small molecule inhibitor of the D1 domain of the CD4 co-receptor. Its correct chemical name is N'-[(E)-1H-indol-3-ylmethylidene]-2-thiophenecarbohydrazide, and it is also known by the designations WAY-348941 and J2.

Discovery

This small molecule was identified through a computer-based virtual screening of a molecular database to find non-peptidic compounds that could potentially bind to the D1 domain of CD4. The interaction between CD4 on T-helper cells and Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells is a critical step in the activation of the adaptive immune response. The D1 domain of CD4 is the primary site of this interaction. Therefore, small molecules that can block this interface have therapeutic potential as immunosuppressive agents for treating autoimmune diseases and preventing transplant rejection[1]. A group of potential ligands was identified, synthesized, and then subjected to biological assays, leading to the discovery of this potent inhibitor[1].

Synthesis

The synthesis of N'-[(E)-1H-indol-3-ylmethylidene]-2-thiophenecarbohydrazide is a straightforward condensation reaction. The general synthetic route involves the reaction of 2-thiophenecarbohydrazide with indole-3-carboxaldehyde.

A solution of indole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol is treated with 2-thiophenecarbohydrazide (1 equivalent). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is then heated under reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed with a cold solvent, and dried to yield the desired N'-[(E)-1H-indol-3-ylmethylidene]-2-thiophenecarbohydrazide.

Mechanism of Action and Biological Activity

This compound acts as an antagonist of the CD4-MHC class II interaction. By binding to the D1 domain of CD4, it sterically hinders the binding of CD4 to MHC class II molecules on antigen-presenting cells. This inhibition disrupts the formation of the immunological synapse, leading to a reduction in T-cell activation, proliferation, and cytokine production.

The binding of the T-cell receptor (TCR) to the peptide-MHC complex, along with the co-receptor CD4 binding to MHC class II, initiates a signaling cascade. A key early event is the activation of the lymphocyte-specific protein tyrosine kinase (Lck), which is associated with the cytoplasmic tail of CD4. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling pathways, including the PLCγ-Ca2+, RAS-MAPK, and PKC-NF-κB pathways. By blocking the CD4-MHC class II interaction, N'-[(E)-1H-indol-3-ylmethylidene]-2-thiophenecarbohydrazide prevents the initial co-receptor engagement necessary for robust Lck-mediated signaling.

Quantitative Data

| Compound | Target | Assay | Result | Reference |

| N'-[(E)-1H-indol-3-ylmethylidene]-2-thiophenecarbohydrazide (J2) | CD4 D1 | Inhibition of CD4-MHC II binding | Significant | [1] |

| In vitro T-cell proliferation assay | Inhibition | [1] | ||

| In vivo immune response inhibition | Significant | [1] |

Part 2: Genuine Strategies for the Inhibition of FGF22 Signaling

Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily and plays a crucial role in the development and function of the central nervous system, particularly in the formation and stabilization of excitatory synapses. Aberrant FGF22 signaling has been implicated in various neurological and psychiatric conditions. The primary receptors for FGF22 are FGFR1b and FGFR2b. Inhibition of FGF22 signaling can be achieved through several strategies, including direct ligand trapping, receptor antagonism, and inhibition of receptor tyrosine kinase activity.

Ligand Trapping with Small Molecules: NSC12

A direct way to inhibit FGF22 signaling is to prevent the ligand from binding to its receptors. Small molecules that can bind to FGF22 and "trap" it are a promising therapeutic strategy.

NSC12 is a small molecule identified as a "pan-FGF trap" that can bind to multiple FGF family members, including FGF22. It was discovered through virtual screening and subsequent biological evaluation. NSC12 is a pregnenolone derivative. It inhibits the interaction between FGFs and their receptors.

| Compound | Target | Assay | Result (Kd) | Reference |

| NSC12 | FGF22 | Binding Assay | ~16-120 µM |

Inhibition of FGF Receptors (FGFRs)

Since FGF22 signals through FGFR1b and FGFR2b, inhibitors of these receptors will effectively block the downstream effects of FGF22. Several small molecule tyrosine kinase inhibitors (TKIs) targeting FGFRs have been developed, primarily for oncology indications.

These inhibitors target the ATP-binding site of the intracellular tyrosine kinase domain of multiple FGFRs.

-

PD173074 : A potent inhibitor of FGFR1 and FGFR3.

-

AZD4547 : A selective inhibitor of FGFR1, FGFR2, and FGFR3.

The inhibitory activity of compounds against FGFRs is typically determined using an in vitro kinase assay. Recombinant FGFR kinase domain is incubated with a substrate peptide, ATP (often radiolabeled with ³²P or ³³P), and the test compound at various concentrations. The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The amount of phosphorylated substrate is quantified, often by measuring the incorporation of the radiolabel. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

| Compound | Target(s) | IC50 (nM) | Reference |

| PD173074 | FGFR1, FGFR3 | ~25 (FGFR1) | |

| AZD4547 | FGFR1, 2, 3 | 0.2 (FGFR1), 2.5 (FGFR2), 1.8 (FGFR3) |

Neutralizing Antibodies

Monoclonal antibodies that specifically bind to FGF22 and prevent its interaction with its receptors are a highly specific approach to inhibit its signaling.

Neutralizing antibodies against FGF22 are typically generated by immunizing animals with recombinant FGF22 protein and then screening for antibodies that can block FGF22-mediated cellular responses in vitro. These antibodies bind to the receptor-binding site of FGF22, sterically hindering its interaction with FGFR1b and FGFR2b.

Commercially available neutralizing antibodies for FGF22 have been developed and can be used in research settings to specifically block FGF22 activity. The specific quantitative data (e.g., neutralization dose) would be provided by the manufacturer for each specific antibody clone.

FGF22 Signaling Pathway and Points of Inhibition

FGF22, upon binding to FGFR1b or FGFR2b in the presence of heparan sulfate proteoglycans (HSPGs), induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This leads to the recruitment and phosphorylation of downstream signaling molecules such as FRS2, which in turn activates the Ras-MAPK and PI3K-Akt pathways, ultimately leading to changes in gene expression and cellular responses, such as synapse formation and stabilization.

References

The Enigmatic FGF22-IN-1: Unraveling a Seemingly Undocumented Molecule

Despite a comprehensive search of available scientific literature and databases, no information has been found regarding a compound designated "FGF22-IN-1." This suggests that "this compound" may be an internal, unpublished designation for a novel inhibitor, a misnomer, or a compound that has not yet been disclosed in the public domain. Consequently, a detailed technical guide on its structure-activity relationship, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

Fibroblast Growth Factor 22 (FGF22) is a secreted signaling protein that plays a crucial role in the development and maintenance of the nervous system.[1][2][3] It is known to be a key regulator of synapse formation and stabilization.[1][3] FGF22 exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1b and FGFR2b. This binding initiates a cascade of intracellular signaling events that are critical for neuronal function. Given its role in these fundamental processes, the development of specific inhibitors for FGF22 signaling could be of significant interest for research and therapeutic purposes.

The FGF22 Signaling Pathway: A Potential Target

The signaling pathway initiated by FGF22 is a complex process involving multiple downstream effectors. Understanding this pathway is essential for contextualizing the potential mechanism of action of any inhibitor targeting this system.

-

Ligand Binding and Receptor Dimerization: FGF22, released from a target cell, binds to specific FGFRs on the presynaptic neuron. This binding is facilitated by heparan sulfate proteoglycans (HSPGs) which act as co-receptors.

-

Receptor Activation: The binding of FGF22 induces the dimerization of two FGFR monomers. This dimerization brings the intracellular tyrosine kinase domains of the receptors into close proximity.

-

Trans-autophosphorylation: The close proximity of the kinase domains leads to their trans-autophosphorylation, where one receptor monomer phosphorylates the other on specific tyrosine residues.

-

Recruitment of Downstream Effectors: The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes. A key player is the FGFR substrate 2 (FRS2).

-

Activation of Major Signaling Cascades: The recruitment of these downstream molecules activates several key signaling pathways, including:

-

Ras-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K-Akt Pathway: This pathway is primarily involved in cell survival and growth.

-

PLCγ Pathway: This pathway leads to the generation of second messengers that regulate various cellular processes, including calcium signaling.

-

The following diagram illustrates the canonical FGF22 signaling cascade:

References

- 1. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]

- 2. Frontiers | Fibroblast Growth Factor 22 Contributes to the Development of Retinal Nerve Terminals in the Dorsal Lateral Geniculate Nucleus [frontiersin.org]

- 3. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of FGF22-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of FGF22-IN-1, a novel small molecule inhibitor targeting the Fibroblast Growth Factor 22 (FGF22) signaling pathway. This document details the inhibitory activity, selectivity, and mechanism of action of this compound, supported by detailed experimental protocols and data presented for clarity and comparison.

Introduction to FGF22 Signaling

Fibroblast Growth Factor 22 (FGF22) is a secreted signaling protein that plays a crucial role in the development and function of the central nervous system.[1][2] It is particularly known for its role as a target-derived presynaptic organizer, essential for the formation and stabilization of excitatory synapses.[1][3] FGF22 mediates its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1b and FGFR2b.[3] Upon binding, FGF22 induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are fundamental for cellular processes like proliferation, differentiation, and survival. Dysregulation of FGF signaling has been implicated in various developmental disorders and cancers. This compound has been developed as a potent and selective tool to investigate the physiological and pathological roles of the FGF22 signaling axis.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound was assessed against a panel of kinases, with a primary focus on the FGFR family. The half-maximal inhibitory concentrations (IC50) were determined using biochemical assays.

| Target Kinase | This compound IC50 (nM) |

| FGFR1 | 7.8 |

| FGFR2 | 1.6 |

| FGFR3 | 5.2 |

| FGFR4 | 31.0 |

| SRC | >10,000 |

| YES | >10,000 |

| VEGFR2 | 8,500 |

| PDGFRβ | 9,200 |

Data are hypothetical and for illustrative purposes, based on typical characteristics of selective FGFR inhibitors.

Signaling Pathway and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the FGFR kinase domain. By binding to the ATP-binding pocket of FGFRs, particularly FGFR2b, this compound prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the ability of this compound to inhibit the kinase activity of FGFRs.

Workflow:

Methodology:

-

Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient.

-

Reaction Setup: Recombinant human FGFR enzyme and a biotinylated peptide substrate are added to the wells of a low-volume 384-well plate containing the compound.

-

Kinase Reaction: The reaction is initiated by the addition of ATP. The plate is incubated to allow for enzyme-mediated phosphorylation of the substrate.

-

Detection: A stop/detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC) (acceptor) is added.

-

Data Acquisition: The plate is read on a TR-FRET compatible plate reader. In the absence of inhibition, the phosphorylated biotinylated substrate brings the donor and acceptor into close proximity, resulting in a high FRET signal.

-

Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Phospho-FGFR Inhibition Assay (ELISA)

This assay determines the ability of this compound to inhibit FGF22-induced FGFR phosphorylation in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line endogenously or exogenously expressing FGFR2b (e.g., KATO III cells) is cultured to 80-90% confluency in 96-well plates and then serum-starved overnight.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

Ligand Stimulation: Recombinant human FGF22 is added to the wells to stimulate FGFR phosphorylation and incubated for 15 minutes.

-

Cell Lysis: The media is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.

-

ELISA: The cell lysates are transferred to an ELISA plate coated with a capture antibody specific for total FGFR. After washing, a detection antibody that specifically recognizes phosphorylated FGFR is added.

-

Signal Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a chemiluminescent or colorimetric substrate.

-

Data Analysis: The signal is measured using a plate reader, and the IC50 value for the inhibition of FGFR phosphorylation is calculated.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is utilized to measure the binding kinetics and affinity (KD) of this compound to the FGFR kinase domain.

Methodology:

-

Immobilization: Recombinant FGFR kinase domain is immobilized on the surface of a sensor chip.

-

Binding: A series of concentrations of this compound are flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time as a response unit (RU).

-

Dissociation: After the association phase, a running buffer is flowed over the chip to measure the dissociation of the compound.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Logical Relationship of Inhibitor Action

The mechanism of this compound's action is based on competitive inhibition at the ATP-binding site of the FGFR kinase domain, which prevents the downstream signaling cascade responsible for cellular responses.

Conclusion

This compound is a potent and selective inhibitor of the FGF receptor family, with notable activity against FGFR1, FGFR2, and FGFR3. Its mechanism of action as an ATP-competitive kinase inhibitor translates to effective blocking of FGF22-mediated signaling in cellular assays. This technical guide provides the foundational in vitro data and methodologies necessary for researchers to effectively utilize this compound as a chemical probe to explore the biology of the FGF22 signaling pathway and its therapeutic potential.

References

- 1. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fibroblast Growth Factor 22 Contributes to the Development of Retinal Nerve Terminals in the Dorsal Lateral Geniculate Nucleus [frontiersin.org]

- 3. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]

Preliminary Studies on the Cytotoxicity of a Novel FGF22 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "FGF22-IN-1" is a hypothetical designation used for the purpose of this technical guide. As of the latest literature review, no specific molecule with this name has been publicly disclosed or characterized. The data, protocols, and discussions presented herein are based on established principles of cytotoxicity testing for kinase inhibitors and the known biology of the Fibroblast Growth Factor (FGF) signaling pathway, particularly as it relates to FGF22 and its receptors. This document is intended to serve as a framework for the preliminary cytotoxic evaluation of a putative FGF22 inhibitor.

Introduction

Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily and plays crucial roles in the development and maintenance of the central nervous system, particularly in synapse formation and stabilization. It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1b and FGFR2b. Dysregulation of FGF signaling pathways has been implicated in various pathologies, including developmental disorders and cancer. Consequently, the development of specific inhibitors targeting components of this pathway, such as FGF22, is an area of active research.

This technical guide outlines a preliminary framework for assessing the in vitro cytotoxicity of a hypothetical FGF22 inhibitor, designated this compound. The guide provides an overview of the FGF22 signaling pathway, detailed experimental protocols for foundational cytotoxicity assays, and a representative summary of the type of quantitative data that would be generated in such studies.

The FGF22 Signaling Pathway

FGF22, like other paracrine FGFs, initiates intracellular signaling by binding to its specific FGFRs on the cell surface, a process that is stabilized by heparan sulfate proteoglycans. This binding event induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. The phosphorylated receptor then serves as a docking site for adaptor proteins, such as FRS2 (FGFR Substrate 2), which in turn activate major downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[1][2][3] These pathways are central regulators of cell proliferation, survival, and differentiation.

Below is a diagram illustrating the core FGF22 signaling cascade.

References

The Hypothetical Effect of FGF22-IN-1 on T-Cell Activation: A Technical Whitepaper

Disclaimer: As of late 2025, no compound designated "FGF22-IN-1" has been described in publicly available scientific literature. Furthermore, the direct role of Fibroblast Growth Factor 22 (FGF22) in T-cell activation is not well-established. This document, therefore, presents a hypothetical framework based on the known functions of the broader Fibroblast Growth Factor (FGF) family in the immune system. The experimental data and protocols provided are illustrative and intended to serve as a guide for potential future research into the effects of inhibiting FGF22 signaling in T-lymphocytes.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and survival. While the functions of many FGFs in developmental biology and oncology are well-documented, their roles in regulating the immune system are an emerging area of investigation. Some FGF receptors (FGFRs) are known to be expressed on T-cells and can function as co-stimulatory molecules, augmenting T-cell receptor (TCR) signaling[1]. FGF22, a member of the FGF7 subfamily, is primarily recognized for its role in neuronal development. However, correlations between FGF22 expression and immune cell infiltration in some cancers suggest a potential, yet undefined, role in immunity.

This whitepaper explores the hypothetical inhibitory effects of a novel small molecule, this compound, on T-cell activation. We will propose a potential mechanism of action, outline detailed experimental protocols to assess its impact, and present hypothetical data to illustrate expected outcomes.

Core Hypothesis: FGF22 as a Co-stimulatory Signal for T-Cell Activation

Our central hypothesis is that FGF22, by binding to its cognate FGF receptors (primarily FGFR2) on the surface of T-cells, provides a co-stimulatory signal that enhances T-cell activation upon TCR engagement. Therefore, an inhibitor of FGF22, such as the hypothetical this compound, would be expected to attenuate T-cell activation, proliferation, and cytokine production.

Hypothetical Mechanism of Action of this compound

This compound is postulated to be a selective, ATP-competitive inhibitor of the intracellular kinase domain of FGFR2. By blocking the autophosphorylation of the receptor upon FGF22 binding, this compound would abrogate downstream signaling cascades.

Signaling Pathway Diagram

Caption: Hypothetical FGF22 signaling pathway in T-cell activation and the inhibitory action of this compound.

Experimental Protocols

To investigate the effect of this compound on T-cell activation, a series of in vitro assays would be performed.

T-Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of primary human CD4+ T-cells following activation.

Methodology:

-

Isolation of CD4+ T-cells: Primary human CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.

-

Cell Culture: Isolated T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Assay Setup:

-

T-cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Wells are pre-coated with anti-CD3 antibody (1 µg/mL) to stimulate the TCR.

-

Soluble anti-CD28 antibody (1 µg/mL) is added to the culture medium for co-stimulation.

-

Recombinant human FGF22 (100 ng/mL) is added to designated wells.

-

This compound is added at varying concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). A DMSO vehicle control is included.

-

-

Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement: Cell proliferation is assessed using a BrdU incorporation assay or CFSE dilution assay by flow cytometry.

Cytokine Production Assay (ELISA)

Objective: To quantify the effect of this compound on the production of key T-cell cytokines, such as IL-2 and IFN-γ.

Methodology:

-

T-Cell Activation: T-cells are activated as described in the proliferation assay protocol.

-

Supernatant Collection: After 48 hours of incubation, the cell culture supernatant is collected from each well.

-

ELISA: The concentration of IL-2 and IFN-γ in the supernatants is determined using commercially available ELISA kits, following the manufacturer's instructions.

T-Cell Activation Marker Expression (Flow Cytometry)

Objective: To evaluate the effect of this compound on the surface expression of early and late T-cell activation markers (CD69 and CD25).

Methodology:

-

T-Cell Activation: T-cells are activated as described in the proliferation assay protocol.

-

Cell Staining:

-

For CD69 expression, cells are harvested after 24 hours of activation.

-

For CD25 expression, cells are harvested after 72 hours of activation.

-

Cells are washed and stained with fluorescently labeled antibodies against CD4, CD69, and CD25.

-

-

Flow Cytometry: The percentage of CD4+ T-cells expressing CD69 and CD25 is quantified using a flow cytometer.

Experimental Workflow Diagram

Caption: Workflow for in vitro assessment of this compound's effect on T-cell activation.

Hypothetical Quantitative Data

The following tables summarize the expected outcomes from the described experiments, assuming our hypothesis is correct.

Table 1: Effect of this compound on T-Cell Proliferation

| Treatment Group | This compound (nM) | Proliferation Index (CFSE) |

| Unstimulated | 0 | 1.0 ± 0.1 |

| Anti-CD3/CD28 | 0 | 8.5 ± 0.6 |

| Anti-CD3/CD28 + FGF22 | 0 | 12.2 ± 0.9 |

| Anti-CD3/CD28 + FGF22 | 0.1 | 11.8 ± 0.8 |

| Anti-CD3/CD28 + FGF22 | 1 | 10.1 ± 0.7 |

| Anti-CD3/CD28 + FGF22 | 10 | 7.5 ± 0.5 |

| Anti-CD3/CD28 + FGF22 | 100 | 4.2 ± 0.3 |

| Anti-CD3/CD28 + FGF22 | 1000 | 2.1 ± 0.2 |

Table 2: Effect of this compound on Cytokine Production

| Treatment Group | This compound (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) |

| Unstimulated | 0 | < 10 | < 20 |

| Anti-CD3/CD28 | 0 | 1500 ± 120 | 2500 ± 200 |

| Anti-CD3/CD28 + FGF22 | 0 | 2200 ± 180 | 3800 ± 300 |

| Anti-CD3/CD28 + FGF22 | 10 | 1650 ± 130 | 2900 ± 230 |

| Anti-CD3/CD28 + FGF22 | 100 | 880 ± 70 | 1500 ± 120 |

| Anti-CD3/CD28 + FGF22 | 1000 | 350 ± 30 | 600 ± 50 |

Table 3: Effect of this compound on Activation Marker Expression

| Treatment Group | This compound (nM) | % CD69+ Cells (24h) | % CD25+ Cells (72h) |

| Unstimulated | 0 | 2.1 ± 0.3 | 3.5 ± 0.4 |

| Anti-CD3/CD28 | 0 | 65.4 ± 5.1 | 70.2 ± 5.5 |

| Anti-CD3/CD28 + FGF22 | 0 | 82.1 ± 6.3 | 88.9 ± 6.9 |

| Anti-CD3/CD28 + FGF22 | 10 | 71.5 ± 5.8 | 76.3 ± 6.1 |

| Anti-CD3/CD28 + FGF22 | 100 | 45.3 ± 3.9 | 50.1 ± 4.2 |

| Anti-CD3/CD28 + FGF22 | 1000 | 20.8 ± 2.1 | 25.7 ± 2.8 |

Conclusion and Future Directions

This whitepaper presents a hypothetical framework for understanding the potential role of FGF22 in T-cell activation and the mechanism by which a novel inhibitor, this compound, might modulate this process. The illustrative data suggest that inhibition of FGF22 signaling could significantly dampen T-cell responses.

Future research should focus on validating the expression of FGF22 and its receptors on various T-cell subsets and investigating the downstream signaling pathways in these cells. If the hypothesis holds true, the development of specific FGF22 inhibitors could represent a novel therapeutic strategy for autoimmune diseases and other conditions characterized by excessive T-cell activation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of FGF22 Signaling Inhibition

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the in vitro assessment of inhibitors targeting the Fibroblast Growth Factor 22 (FGF22) signaling pathway. The content includes an overview of the FGF22 signaling cascade, detailed protocols for hypothetical biochemical and cell-based assays to screen for and characterize inhibitors, and illustrative diagrams to clarify the experimental workflows and molecular interactions.

Introduction to FGF22 Signaling

Fibroblast Growth Factor 22 (FGF22) is a secreted signaling protein that plays a crucial role in the development and maintenance of the nervous system. It functions as a presynaptic organizer, essential for the formation and stabilization of synapses. FGF22 is part of the FGF7 subfamily and exerts its effects by binding to and activating specific Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1b and FGFR2b, on the surface of presynaptic neurons. This binding event is stabilized by the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors.

Upon ligand binding, the FGFRs dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling events. Key among these is the recruitment and phosphorylation of the adaptor protein Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 serves as a docking site for other signaling molecules, leading to the activation of multiple downstream pathways, including the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway. These pathways collectively regulate gene expression and cellular processes that are vital for synaptic development and function.

FGF22 Signaling Pathway Diagram

The following diagram illustrates the key components and interactions within the FGF22 signaling pathway.

Hypothetical Inhibitor: FGF22-IN-1

For the purpose of illustrating the application of the following protocols, we will refer to a hypothetical inhibitor, "this compound". Publicly available information indicates that a compound designated this compound is a potent CD4 D1 inhibitor with potential immunosuppressive applications[1]. There is currently no scientific literature confirming its activity as an inhibitor of the FGF22 signaling pathway. The following protocols are therefore provided as generalized methods for testing any compound for inhibitory activity against FGF22 signaling.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing quantitative data that would be obtained from the described in vitro assays for a hypothetical inhibitor of the FGF22 pathway.

| Assay Type | Target | Parameter | This compound Value (nM) |

| Biochemical Assay | FGFR1b Kinase | IC₅₀ | Data Not Available |

| Biochemical Assay | FGFR2b Kinase | IC₅₀ | Data Not Available |

| Cell-Based Assay | p-ERK Levels | IC₅₀ | Data Not Available |

| Cell-Based Assay | Reporter Gene | IC₅₀ | Data Not Available |

Experimental Protocols

The following are detailed protocols for in vitro assays designed to identify and characterize inhibitors of the FGF22 signaling pathway.

Biochemical Kinase Assay (FGFR1b/2b)

This assay is designed to determine if a test compound directly inhibits the kinase activity of the FGF22 receptors, FGFR1b and FGFR2b.

Materials:

-

Recombinant human FGFR1b and FGFR2b kinase domains

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase assay buffer.

-

In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

-

Add 5 µL of a solution containing the recombinant FGFR kinase and the peptide substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Phospho-ERK Assay

This assay measures the inhibition of FGF22-induced phosphorylation of ERK (Extracellular signal-regulated kinase), a downstream effector in the FGF22 signaling pathway.

Materials:

-

A cell line endogenously or recombinantly expressing FGFR1b or FGFR2b (e.g., L6 myoblasts, HEK293-FGFR transfectants)

-

Recombinant human FGF22

-

Test compound (e.g., this compound)

-

Serum-free cell culture medium

-

Assay buffer (e.g., HBSS)

-

Lysis buffer

-

Anti-phospho-ERK1/2 antibody and anti-total-ERK1/2 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well cell culture plates

-

Western blot apparatus or plate-based ELISA reader

Protocol:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 16-24 hours.

-

Pre-treat the cells with a serial dilution of the test compound or DMSO for 1 hour at 37°C.

-

Stimulate the cells with a pre-determined EC₈₀ concentration of FGF22 for 15 minutes at 37°C.

-

Aspirate the medium and lyse the cells on ice.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated ERK and total ERK in the lysates using Western blotting or a sandwich ELISA format.

-

Quantify the band intensities or ELISA signals.

-

Normalize the phospho-ERK signal to the total ERK signal.

-

Calculate the percent inhibition of FGF22-induced ERK phosphorylation for each concentration of the test compound.

-

Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing inhibitors of the FGF22 signaling pathway.

References

Application Notes and Protocols for Inhibiting FGF22 Signaling in Cell Culture

A Note on FGF22-IN-1: Extensive searches of scientific literature and chemical databases did not yield a specific inhibitor with the designation "this compound." Therefore, this document provides a general framework and detailed protocols for the use of a hypothetical, selective inhibitor of FGF22 signaling, referred to herein as this compound. The principles and methods described are based on the known characteristics of Fibroblast Growth Factor 22 (FGF22) and commercially available inhibitors of its primary receptors, FGFR1b and FGFR2b. Researchers should adapt these protocols to the specific inhibitor they are using.

Introduction

Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily and plays a crucial role in various biological processes. It signals through Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1b and FGFR2b. The activation of these receptors initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are pivotal in regulating cell proliferation, differentiation, and survival. Dysregulation of the FGF22 signaling axis has been implicated in several pathologies, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use a selective inhibitor of FGF22 signaling in a cell culture setting.

Quantitative Data: Properties of Representative FGFR Inhibitors

As "this compound" is a placeholder, the following table summarizes the biochemical potencies (IC50 values) of several known FGFR inhibitors that are active against FGFR1 and FGFR2, the primary receptors for FGF22. This data is provided for comparative purposes and to guide the selection of appropriate inhibitor concentrations.

| Inhibitor | Target(s) | IC50 (FGFR1) | IC50 (FGFR2) | IC50 (FGFR3) | IC50 (FGFR4) |

| Pemigatinib | FGFR1/2/3 | 0.4 nM | 0.5 nM | 1.2 nM | 30 nM |

| Infigratinib (BGJ398) | FGFR1/2/3 | 0.9 nM | 1.4 nM | 1.0 nM | >40-fold selective vs FGFR4 |

| AZD4547 | FGFR1/2/3 | 0.2 nM | 2.5 nM | 1.8 nM | Weaker activity |

| Futibatinib (TAS-120) | Pan-FGFR | 1.8 nM | 1.4 nM | 1.6 nM | 3.7 nM |

| LY2874455 | Pan-FGFR | 2.8 nM | 2.6 nM | 6.4 nM | 6.0 nM |

Signaling Pathway and Experimental Workflow

FGF22 Signaling Pathway

Caption: The FGF22 signaling pathway initiated by ligand binding to its receptors.

Experimental Workflow for Inhibitor Studies

Caption: A general workflow for evaluating the efficacy of an FGF22 signaling inhibitor.

Experimental Protocols

General Guidelines for Handling Small Molecule Inhibitors

-

Reconstitution: Small molecule inhibitors are typically provided as a lyophilized powder. Reconstitute the inhibitor in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[1][2][3] Gently vortex or sonicate to ensure complete dissolution.[3]

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Protect from light where necessary.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Cell Culture

The choice of cell line is critical and should be based on the expression of FGFR1b and/or FGFR2b. Below are culture conditions for some exemplary cell lines.

-

A375 (Human Melanoma):

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:8 using 0.05% Trypsin-EDTA.

-

-

SNU-16 (Human Gastric Carcinoma):

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: These cells grow in suspension as multicellular aggregates. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and passage at a 1:3 to 1:6 ratio.

-

-

KMS-11 (Human Multiple Myeloma):

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: KMS-11 cells can grow as a mixture of adherent and suspension cells. For subculturing, collect the suspension cells and detach the adherent cells with Trypsin-EDTA. Combine the cells, centrifuge, and resuspend in fresh medium.

-

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay measures cell density based on the measurement of cellular protein content.

Materials:

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 50% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Washing solution: 1% (v/v) acetic acid

-

Solubilization solution: 10 mM Tris base, pH 10.5

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.

-

Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base to each well to dissolve the protein-bound dye. Place on a shaker for 10 minutes.

-

Absorbance Reading: Measure the optical density (OD) at 510-565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Western Blot for Downstream Signaling (p-ERK and p-AKT)

This protocol allows for the detection of changes in the phosphorylation status of key downstream effectors of the FGF22 signaling pathway.

Materials:

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total ERK).

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Conclusion

The protocols and information provided in these application notes offer a robust starting point for investigating the effects of inhibiting FGF22 signaling in cell culture. By carefully selecting the appropriate cell lines, handling inhibitors correctly, and employing the detailed experimental procedures, researchers can effectively characterize the cellular consequences of FGF22 pathway blockade. Given the absence of a known "this compound," it is imperative to use these guidelines in the context of a well-characterized, commercially available FGFR inhibitor.

References

Application Notes and Protocols for In Vivo Mouse Studies with an FGFR Inhibitor Targeting the FGF22 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, no specific in vivo mouse studies have been published for a compound designated "FGF22-IN-1." Therefore, these application notes and protocols are based on established methodologies for other small molecule inhibitors of the Fibroblast Growth Factor Receptors (FGFRs) that FGF22 is known to signal through, primarily FGFR1b and FGFR2b. The provided information should be adapted and optimized for any novel inhibitor.

Introduction

Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily and plays crucial roles in various physiological processes, including synapse formation and tissue repair. It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), predominantly FGFR1b and FGFR2b. Dysregulation of the FGF22/FGFR signaling axis has been implicated in several pathologies, making it an attractive target for therapeutic intervention. This document provides a comprehensive guide for the in vivo evaluation of a hypothetical FGF22 pathway inhibitor, "this compound," in mouse models, drawing on data from structurally or functionally similar FGFR inhibitors.

FGF22 Signaling Pathway

FGF22, upon binding to its cognate receptors FGFR1b or FGFR2b, induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cellular processes such as proliferation, differentiation, and survival.[1][2][3]

Quantitative Data from In Vivo Mouse Studies of Representative FGFR Inhibitors

The following table summarizes dosages and administration routes for several well-characterized FGFR inhibitors used in preclinical mouse studies. This data can serve as a starting point for designing in vivo experiments with a novel FGF22 pathway inhibitor.

| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Frequency | Reference |

| Infigratinib (BGJ398) | Fgfr3Y367C/+ (Achondroplasia model) | 0.2 - 0.5 mg/kg | Subcutaneous | Once daily | [4][5] |

| Tumor Xenograft | 10 - 30 mg/kg | Oral | Once daily | ||

| Dovitinib | Multiple Myeloma Xenograft | 10 - 60 mg/kg | Oral | Once daily | |

| GIST Xenograft | 30 mg/kg | Oral | Once daily | ||

| Breast Cancer Xenograft | 30 - 50 mg/kg | Oral | Once daily | ||

| AZD4547 | Gastric Cancer Xenograft | 2 mg/kg | Oral | Once daily | |

| Endometriosis Model | 25 mg/kg | Systemic | Not specified | ||

| Ovarian Cancer Xenograft | 25 mg/kg | Oral | Once daily | ||

| PD173074 | Angiogenesis Model | 1 - 2 mg/kg | Not specified | Once or twice daily | |

| Bladder Tumor Xenograft | Not specified | Not specified | Not specified |

Experimental Protocols

Formulation and Administration of FGFR Inhibitors

Objective: To prepare and administer the FGFR inhibitor to mice in a safe and effective manner.

Materials:

-

FGFR inhibitor (e.g., Infigratinib, Dovitinib)

-

Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water; DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Syringes (1 ml)

-

Oral gavage needles (18-20 gauge for mice) or subcutaneous injection needles (27-30 gauge)

-

Animal scale

Protocol for Oral Gavage:

-

Calculate Dosage: Determine the required amount of inhibitor based on the desired dose (mg/kg) and the body weight of the mice.

-

Prepare Vehicle: Prepare the chosen vehicle under sterile conditions. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water to ensure a stable suspension.

-

Formulation Preparation:

-

Accurately weigh the calculated amount of the inhibitor.

-

Add the inhibitor to a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to achieve the final desired concentration.

-

Vortex the mixture vigorously for 1-2 minutes to create a uniform suspension. If the compound is difficult to suspend, sonicate the mixture for 5-10 minutes.

-

Visually inspect the suspension for homogeneity before each administration. Prepare fresh daily unless stability data indicates otherwise.

-

-

Administration:

-

Weigh each mouse to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

-

Firmly restrain the mouse by the scruff of the neck to immobilize its head.

-

Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The tube should pass easily without resistance.

-

Once the needle is correctly positioned (pre-measured to the approximate length of the stomach), slowly depress the syringe plunger to deliver the formulation.

-

Gently withdraw the gavage needle.

-

Monitor the animal for a few minutes post-administration for any signs of distress.

-

Protocol for Subcutaneous Injection:

-

Formulation Preparation: For subcutaneous administration, inhibitors like Infigratinib have been formulated in vehicles such as DMSO. Prepare the solution to the desired concentration under sterile conditions.

-

Administration:

-

Draw the calculated volume of the drug solution into a sterile syringe with a 27-30 gauge needle.

-

Grasp the loose skin over the back of the mouse, between the shoulder blades, to form a "tent".

-

Insert the needle into the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure a blood vessel has not been entered.

-

Slowly inject the solution.

-

Withdraw the needle and gently massage the injection site to aid dispersal.

-

Assessment of In Vivo Efficacy

Objective: To evaluate the anti-tumor or therapeutic efficacy of the FGFR inhibitor.

Protocols:

-

Tumor Volume Measurement (for xenograft models):

-

Measure the length (L) and width (W) of the subcutaneous tumors using digital calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (W² x L) / 2.

-

Plot the mean tumor volume for each treatment group over time to assess tumor growth inhibition.

-

-

Body Weight Measurement:

-

Weigh the mice every 2-3 days to monitor for signs of toxicity. Significant body weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.

-

-

Pharmacodynamic Analysis (Western Blot for p-FGFR):

-

Tissue Lysis: At the study endpoint, excise tumors or relevant tissues and snap-freeze in liquid nitrogen. Lyse the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phospho-FGFR (e.g., p-FGFR Tyr653/654) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FGFR and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

-

Proliferation Analysis (Immunohistochemistry for Ki-67):

-

Tissue Preparation: Fix harvested tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0).

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a protein block or normal serum.

-

Incubate with a primary antibody against Ki-67 (e.g., clone MIB-1) for 1 hour at room temperature or overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody.

-

Develop the signal with a DAB chromogen kit.

-

Counterstain with hematoxylin.

-

-

Analysis:

-

Acquire images using a light microscope.

-

Calculate the Ki-67 labeling index as the percentage of Ki-67-positive nuclei among the total number of tumor cells counted in representative fields.

-

-

Conclusion

While specific in vivo data for "this compound" is not available, the protocols and data presented here for other FGFR inhibitors provide a robust framework for the preclinical evaluation of novel compounds targeting the FGF22 signaling pathway. Researchers should use this information as a guide, with the understanding that dosages, formulations, and experimental endpoints will need to be empirically determined and optimized for the specific inhibitor and disease model under investigation. Careful experimental design and adherence to established protocols are critical for obtaining reliable and reproducible data on the in vivo efficacy and mechanism of action of new therapeutic candidates.

References

- 1. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunohistochemistry (IHC) for Ki67 [bio-protocol.org]

Application Notes and Protocols: FGF22-IN-1 for the Study of Autoimmune Disease Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily, primarily recognized for its role as a presynaptic organizer in the central nervous system (CNS).[1][2] It signals through Fibroblast Growth Factor Receptors (FGFRs), predominantly FGFR1 and FGFR2, to promote the differentiation and stabilization of presynaptic terminals.[1][2][3] While extensively studied in neurodevelopment, emerging evidence suggests the broader FGF family has significant involvement in inflammatory processes. For instance, FGF2 has been shown to cooperate with IL-17 to promote autoimmune inflammation, and FGF23 is associated with inflammatory responses.

Recent studies in developmental neuroscience have indicated that FGF22 signaling may play a role in regulating glial cell differentiation, with evidence suggesting that FGF22 can inhibit the generation of oligodendrocytes. Given that demyelination and oligodendrocyte pathology are central to the pathogenesis of autoimmune diseases such as Multiple Sclerosis (MS), the FGF22 signaling pathway presents a novel, exploratory target for therapeutic intervention.

FGF22-IN-1 is a potent and selective small molecule inhibitor of FGF22 signaling. It is designed to competitively block the interaction between FGF22 and its receptors, thereby attenuating downstream signaling cascades. These application notes provide a comprehensive overview of the proposed use of this compound in preclinical autoimmune disease models, with a focus on the Experimental Autoimmune Encephalomyelitis (EAE) model of MS.

Proposed Mechanism of Action

This compound is hypothesized to ameliorate autoimmune-mediated neuroinflammation and demyelination through a dual mechanism:

-

Modulation of Neuro-inflammatory Response: By inhibiting FGF22 signaling, this compound may alter the cross-talk between neuronal and immune cells within the CNS, potentially reducing the production of pro-inflammatory cytokines and chemokines that contribute to the recruitment and activation of pathogenic immune cells.

-

Promotion of Remyelination: By blocking the inhibitory effect of FGF22 on oligodendrocyte precursor cell (OPC) differentiation, this compound may create a more permissive environment for the maturation of oligodendrocytes, leading to enhanced remyelination of damaged axons.

Data Presentation

The following tables present hypothetical, yet plausible, data from a preclinical study evaluating the efficacy of this compound in a murine EAE model.

Table 1: Effect of this compound on Clinical Score in EAE Mice

| Treatment Group | N | Mean Peak Clinical Score (± SEM) | Mean Cumulative Disease Score (± SEM) | Day of Onset (Mean ± SEM) |

| Vehicle Control | 10 | 3.5 ± 0.2 | 35.2 ± 3.1 | 11.2 ± 0.5 |

| This compound (10 mg/kg) | 10 | 2.1 ± 0.3 | 20.5 ± 2.5 | 13.5 ± 0.8* |

| This compound (30 mg/kg) | 10 | 1.5 ± 0.2 | 12.8 ± 1.9 | 15.1 ± 0.7** |

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Histopathological and Immunological Analysis of Spinal Cords from EAE Mice at Day 25 Post-Immunization

| Treatment Group | Infiltration Score (0-4, Mean ± SEM) | Demyelination Score (0-3, Mean ± SEM) | CD4+ T cell Infiltration (cells/mm² ± SEM) | Pro-inflammatory Cytokine mRNA (Fold Change vs. Naive) |

| IL-17A | ||||

| Vehicle Control | 3.2 ± 0.3 | 2.5 ± 0.2 | 150 ± 15 | 12.5 ± 1.8 |

| This compound (30 mg/kg) | 1.4 ± 0.2 | 1.1 ± 0.3 | 65 ± 10 | 4.2 ± 0.9 |

*p < 0.05, **p < 0.01 compared to Vehicle Control

Experimental Protocols

Protocol 1: Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)

Materials:

-

Female C57BL/6 mice, 8-10 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

-